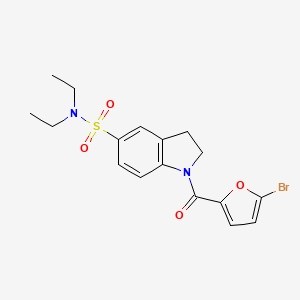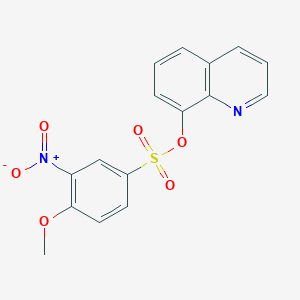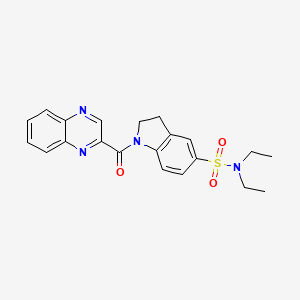
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, also known as AMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA belongs to the class of piperazine compounds and has been studied for its ability to modulate various biological processes. In
Mécanisme D'action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves its binding to ionotropic glutamate receptors. Specifically, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide binds to the 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide receptor subtype, which leads to the opening of ion channels and an influx of calcium ions into the cell. This influx of calcium ions can lead to various downstream effects such as the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide are diverse and depend on the specific application. As mentioned earlier, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to enhance cognitive function by modulating glutamate receptors. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment option for various inflammatory conditions. Finally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for the 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide receptor subtype. This specificity allows researchers to study the effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide on a specific receptor subtype without the confounding effects of other receptor subtypes. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to be relatively stable, making it a suitable compound for long-term experiments.
One of the primary limitations of using 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its potential toxicity. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to be toxic at high concentrations, which can limit its use in certain applications. Additionally, the effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide can be dependent on the specific experimental conditions, which can make it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide. One potential area of research is the development of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide-based drugs for the treatment of various neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further research is needed to elucidate the specific mechanisms of action of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide and its downstream effects. Finally, the potential toxicity of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, or 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to modulate various biological processes, including glutamate receptors, inflammation, and pain. While 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, it also has limitations, including potential toxicity. Future research on 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide will likely focus on its potential therapeutic applications and elucidating its specific mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as a modulator of ionotropic glutamate receptors. Glutamate is one of the primary neurotransmitters in the central nervous system and is involved in various physiological processes such as learning and memory. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to enhance the activity of glutamate receptors, which can lead to improved cognitive function.
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has also been studied for its potential anti-inflammatory and analgesic properties. In a study conducted on rats, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide was shown to reduce inflammation and pain in the paw edema model. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12-3-5-14(6-4-12)16-15(20)11-17-7-9-18(10-8-17)13(2)19/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZKJRMRRHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)